molecular formula C19H16FN5OS B2420261 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 832104-76-4

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2420261
CAS No.: 832104-76-4
M. Wt: 381.43
InChI Key: VHMDVBKCHWLOKJ-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity Against Mushroom Tyrosinase

A series of novel 1,2,4-triazole-based compounds, including those structurally related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, demonstrated significant inhibitory activity against mushroom tyrosinase. These compounds were synthesized and their structures were validated using spectral methods such as FTIR, LC-MS, 1H NMR, and 13C NMR. Among these, certain derivatives showed more prominent activity compared to the standard drug kojic acid. The molecular docking studies highlighted the interaction profile of these derivatives at the active site of tyrosinase, suggesting their potential as novel scaffolds for designing drugs against melanogenesis (Hassan et al., 2022).

Potential In Vitro Antiplasmodial Properties

Another study focused on the synthesis and evaluation of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their potential in vitro antiplasmodial properties. Preliminary results revealed that certain compounds exhibited biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Molecular docking suggested these compounds could hinder the entry of lactate to the parasite lactate dehydrogenase (pLDH), indicating a possible mode of action against the plasmodial parasite. This research underscores the potential of these compounds in developing new treatments for malaria (Mphahlele et al., 2017).

Antimicrobial Screening

A new series of N-aryl-acetamide derivatives were synthesized and screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activity. The synthesis of these compounds containing a 1,2,4-triazole ring system was aimed at exploring their wide range of pharmaceutical activities. The study highlights the importance of sulfur-containing heterocycles, especially those with 1,2,4-triazole rings, for their therapeutic potential, including antimicrobial effects (MahyavanshiJyotindra et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMDVBKCHWLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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